5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
“5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The compound is a 1,2,4-triazole derivative, but without specific structural data, a detailed analysis isn’t possible.Scientific Research Applications
Novel Synthesis Methods
Researchers have developed innovative synthetic routes to create triazoloquinazoline derivatives, which serve as crucial scaffolds in medicinal chemistry. For instance, the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives highlights a methodological advancement in accessing a variety of derivatives from this chemical class (Al-Salahi & Geffken, 2011). Such synthetic strategies are essential for the development of new drugs and materials with enhanced properties.
Antimicrobial Activities
The antimicrobial potential of methylsulfanyl-triazoloquinazoline derivatives has been a significant area of research. A study evaluating the antimicrobial activity of these compounds against various bacterial and fungal species demonstrated their efficacy, indicating their potential use in developing new antimicrobial agents (Al-Salahi et al., 2013). This research suggests the possibility of using triazoloquinazoline derivatives in treating infections and combating antibiotic resistance.
Cytotoxicity and Anti-Inflammatory Activity
Investigations into the cytotoxic effects of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against various cancer cell lines, as well as their anti-inflammatory properties, reveal the therapeutic potential of these compounds. Notably, some derivatives exhibited significant cytotoxicity against hepatocellular and colon carcinoma cells, along with potent anti-inflammatory effects, suggesting their application in cancer therapy and inflammation management (Al-Salahi et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-6-20-24-21-16-10-18(27-4)19(28-5)11-17(16)23-22(26(21)25-20)29-12-15-9-13(2)7-8-14(15)3/h7-11H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIJYVJPWHSLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=CC(=C4)C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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